



# Application Notes and Protocols: Intravenous Administration of Rapastinel

Author: BenchChem Technical Support Team. Date: December 2025



For Research, Scientific, and Drug Development Professionals

#### Introduction

Rapastinel (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a novel and selective positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is an investigational drug that has been evaluated for the adjunctive treatment of Major Depressive Disorder (MDD).[3] Unlike NMDA receptor antagonists such as ketamine, Rapastinel enhances NMDA receptor function without causing psychotomimetic or hallucinogenic side effects.[1][3] It has demonstrated rapid-acting and long-lasting antidepressant effects in both preclinical models and clinical trials.

These application notes provide detailed protocols for the intravenous (IV) administration of **Rapastinel** in both clinical and preclinical settings, summarize quantitative dosing data, and outline key experimental methodologies.

## **Data Presentation: Dosing and Administration**

The following tables summarize the intravenous dosing parameters for **Rapastinel** used in published clinical and preclinical studies.

Table 1: Clinical Intravenous Administration Protocols



| Study Phase | Population            | Dose                          | Administration<br>Regimen                                                                                               | Citation |
|-------------|-----------------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------|
| Phase 1     | Healthy<br>Volunteers | 900 mg and<br>1800 mg         | Single slow IV<br>bolus. Each 450<br>mg prefilled<br>syringe was<br>injected at a rate<br>of approximately<br>1 minute. |          |
| Phase 2     | MDD Patients          | 1 mg/kg, 5<br>mg/kg, 10 mg/kg | Single IV dose.                                                                                                         |          |
| Phase 3     | MDD Patients          | 450 mg                        | IV administration once weekly or once every two weeks as adjunctive therapy.                                            |          |

Table 2: Preclinical Intravenous Administration Protocols (Rodent Models)



| Model                              | Species | Dose                    | Purpose                                                                                            | Citation |
|------------------------------------|---------|-------------------------|----------------------------------------------------------------------------------------------------|----------|
| Cognitive<br>Enhancement           | Rat     | 1 mg/kg                 | Assessment of cognitive enhancement in various learning and memory tasks.                          |          |
| Antidepressant-<br>like Effects    | Rat     | 3 mg/kg                 | Optimal dose for<br>antidepressant-<br>like effects in the<br>Porsolt forced<br>swim test.         | _        |
| Antidepressant-<br>like Effects    | Mouse   | 5 mg/kg and 10<br>mg/kg | Evaluation of antidepressant-like actions and underlying molecular mechanisms.                     |          |
| Chronic<br>Unpredictable<br>Stress | Rat     | 3 mg/kg                 | Reversal of stress-induced deficits and assessment of long-lasting antidepressant effects.         | _        |
| Electrophysiolog<br>y (LTP)        | Rat     | 3 mg/kg                 | Ex vivo assessment of long-term potentiation in hippocampal and mPFC slices 24 hours post- dosing. |          |



## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of **Rapastinel** and a general workflow for preclinical evaluation.



Click to download full resolution via product page

Proposed signaling cascade for **Rapastinel**'s antidepressant effects.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapastinel Wikipedia [en.wikipedia.org]
- 3. A novel approach to depression? | Drug Discovery News [drugdiscoverynews.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Intravenous Administration of Rapastinel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663592#intravenous-administration-protocol-for-rapastinel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com